molecular formula C22H21N7O2 B2357513 6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097891-82-0

6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2357513
CAS RN: 2097891-82-0
M. Wt: 415.457
InChI Key: WVQVFILGTMKKSN-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H21N7O2 and its molecular weight is 415.457. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Reactivity : The intricate structure of this compound, characterized by the presence of pyrazole, quinoxaline, piperidine, and dihydropyridazinone moieties, suggests a rich chemistry with potential for diverse reactivity patterns. These might include nucleophilic attacks at electrophilic centers, potential for redox reactions, and interactions with various biological targets due to the presence of multiple heterocyclic systems.

Biological and Pharmaceutical Applications

Antimicrobial and Antifungal Potential : Compounds with structures similar to 6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one often exhibit significant antimicrobial and antifungal activities. For instance, derivatives of pyrazolo[3,4-b]quinolines have shown both antimicrobial and antiviral activities, making them potentially valuable in the development of new therapeutic agents (Kumara et al., 2016).

Anticancer Potential : The structural complexity and the presence of multiple heterocyclic rings in such compounds often confer the ability to interact with various biological targets, including those relevant to cancer therapy. Compounds like this compound may show promise in anticancer studies, potentially acting as bioreductively activated cytotoxins or through other mechanisms (Naylor et al., 1993).

properties

IUPAC Name

6-pyrazol-1-yl-2-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c30-21-5-4-20(28-11-1-8-25-28)26-29(21)15-16-6-12-27(13-7-16)22(31)17-2-3-18-19(14-17)24-10-9-23-18/h1-5,8-11,14,16H,6-7,12-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQVFILGTMKKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=CC5=NC=CN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.